N-cyclohexyl-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
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Overview
Description
N~1~-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a pyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl sulfanyl intermediate. This intermediate is then reacted with a cyclohexylamine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE can be compared with other similar compounds, such as:
- N~1~-CYCLOHEXYL-2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE
- N~1~-CYCLOHEXYL-2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)THIO]PROPANAMIDE
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C14H21N3O3S |
---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C14H21N3O3S/c1-9(13(19)15-10-6-4-3-5-7-10)21-14-16-11(18)8-12(17-14)20-2/h8-10H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |
InChI Key |
DDFUFCYWCPINQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC(=CC(=O)N2)OC |
Origin of Product |
United States |
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